1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a triazine derivative with three nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione typically involves the condensation reaction between a triazine precursor and appropriate amine compounds. One common method involves the reaction of 1,3,5-triazine-2,4,6-trione with 2-aminoethylamine under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or chloroform, and the temperature is maintained at reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated triazine derivatives.
Scientific Research Applications
1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation . Additionally, the compound’s triazine ring structure allows it to interact with nucleophiles and electrophiles, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with hydroxyl groups instead of amino groups.
1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene: A triazine derivative with aminomethyl groups and an ethyl-substituted benzene ring.
Uniqueness
The presence of these groups allows for the formation of stable coordination complexes and enhances the compound’s solubility in various solvents .
Properties
Molecular Formula |
C9H18N6O3 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
1,3,5-tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H18N6O3/c10-1-4-13-7(16)14(5-2-11)9(18)15(6-3-12)8(13)17/h1-6,10-12H2 |
InChI Key |
ITBRGMNAQSDPCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=O)N(C(=O)N(C1=O)CCN)CCN)N |
Origin of Product |
United States |
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